Yakkasterone
Overview
Description
Yakkasterone is a chemical compound with the molecular formula C27H46O3 . It has an average mass of 418.652 Da and a monoisotopic mass of 418.344696 Da . It is also known as 3β,5α-Dihydroxycholestan-6-one .
Molecular Structure Analysis
Yakkasterone contains a total of 79 bonds, including 33 non-H bonds, 1 multiple bond, 5 rotatable bonds, 1 double bond, and various ring structures . It also includes 1 ketone (aliphatic), 2 hydroxyl groups, 1 secondary alcohol, and 1 tertiary alcohol .
Scientific Research Applications
1. Yakkasterone as a Ligand for Tumor Promoter Binding Protein
Yakkasterone, a natural substance identified as 3 beta,5 alpha-dihydroxycholestan-6-one, has been found to have the highest binding affinity to cytosolic-nuclear tumor promoter binding protein (CN-TPBP) among several oxygenated cholesterols and derivatives known as yakkasteroids. This substance is unique in its specificity, as it does not bind to protein kinase C. The structural features, particularly the side chain at the 20-position, are crucial for its binding activity to CN-TPBP (Endo, Hashimoto, Fukasawa, & Shudo, 1993).
2. Yam (Dioscorea) and Its Health Benefits
Research on Dioscorea, commonly known as yam, has revealed its potential health benefits. A study involving postmenopausal women demonstrated significant increases in serum concentrations of estrone and sex hormone binding globulin (SHBG) after yam ingestion, suggesting its estrogenic effect and potential in reducing the risk of breast cancer and cardiovascular diseases in postmenopausal women (Wu et al., 2005).
3. Herbs and Physical Performance Enhancement
Yams, among other herbs, have been historically used to enhance physical performance. Controlled studies have shown improvements in exercise performance parameters like muscular strength and work capacity. The study emphasizes the need for more rigorous research on the ergogenic effects of herbs (Bucci, 2000).
4. Dioscorea and Antioxidant Activity in Older Humans
Dioscorea supplementation in older individuals was found to significantly reduce serum lipid peroxidation and improve lipid profiles, suggesting its role as an antioxidant and its potential in modifying serum lipid levels (Araghiniknam et al., 1996).
properties
IUPAC Name |
(3S,5R,8S,9S,10R,13R,14S,17R)-3,5-dihydroxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H46O3/c1-17(2)7-6-8-18(3)21-9-10-22-20-15-24(29)27(30)16-19(28)11-14-26(27,5)23(20)12-13-25(21,22)4/h17-23,28,30H,6-16H2,1-5H3/t18-,19+,20+,21-,22+,23+,25-,26-,27+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJZZRXMQSAXCFD-ZCBMJONGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC(=O)C4(C3(CCC(C4)O)C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC(=O)[C@@]4([C@@]3(CC[C@@H](C4)O)C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H46O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80926658 | |
Record name | 3,5-Dihydroxycholestan-6-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80926658 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
418.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Yakkasterone | |
CAS RN |
13027-33-3 | |
Record name | 3β,5α-Dihydroxycholestan-6-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13027-33-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Yakkasterone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013027333 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,5-Dihydroxycholestan-6-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80926658 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | YAKKASTERONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YO7G6S09N3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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